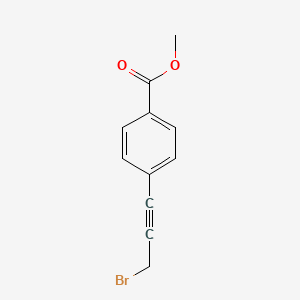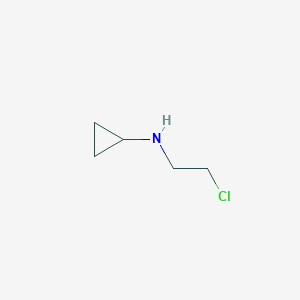
TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER
概要
説明
TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is characterized by the presence of a cyclopropane ring substituted with two carboxylic acid groups, one of which is esterified with an ethyl group . This compound is used in various scientific research applications due to its unique structural and chemical properties.
作用機序
Target of Action
The primary target of Trans-1,2-Cyclopropane-Dicarboxylic Acid Mono Ethyl Ester is O-Acetylserine sulfhydrylase (OASS) . OASS is an enzyme present in bacteria and plants, but absent in mammals . It catalyzes the last step of cysteine biosynthesis .
Mode of Action
The compound interacts with OASS, inhibiting its function .
Biochemical Pathways
The inhibition of OASS affects the reductive sulfate assimilation pathway (RSAP) , which is responsible for cysteine biosynthesis in bacteria and plants . This pathway starts with the transport of sulfate into the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and OASS .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it may have good stability
Result of Action
The inhibition of OASS by this compound can disrupt cysteine biosynthesis . This could potentially lead to a decrease in the production of biomolecules that rely on cysteine, affecting various cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a catalyst such as rhodium or copper . The reaction conditions often involve temperatures ranging from 20°C to 40°C and reaction times of 36 to 72 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .
化学反応の分析
Types of Reactions
TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopropane-1,2-dicarboxylic acid.
Reduction: Cyclopropane-1,2-dicarboxylic acid mono ethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is utilized in several scientific research fields:
類似化合物との比較
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Lacks the ester group, making it less reactive in certain chemical reactions.
Cyclopropane-1,2-dicarboxylic acid diethyl ester: Contains two ester groups, which can lead to different reactivity and applications.
Uniqueness
TRANS-1,2-CYCLOPROPANE-DICARBOXYLIC ACID MONO ETHYL ESTER is unique due to its specific esterification pattern, which provides a balance between reactivity and stability. This makes it particularly useful in synthetic chemistry and biological studies where controlled reactivity is desired .
特性
IUPAC Name |
(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-66-3 | |
| Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)






